4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-Methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiadiazine core with three oxo groups (trione) and a methyl substituent at the 4-position. The compound’s synthesis typically involves functionalization of anthranilic acid derivatives or ethynyl/ethenyl arenes under metal-free conditions, as demonstrated in recent methodologies .
Properties
IUPAC Name |
4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-10-6-4-2-3-5-7(6)14(12,13)9-8(10)11/h2-5H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMUVKZNMGOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with phosgene or its derivatives, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
- Oxidation
Biological Activity
4-Methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 13338-02-8) is a compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, including antioxidant properties and enzyme inhibition capabilities. This article reviews its biological activity based on diverse research findings and case studies.
- IUPAC Name : 4-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Molecular Formula : C8H8N2O3S
- Melting Point : 241-242 °C
- Purity : ≥95% .
1. Antioxidant Activity
Research has indicated that compounds in the benzothiadiazine family exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is essential for mitigating oxidative stress-related diseases.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-Methyl Benzothiadiazine | 50.00 | |
| Standard Antioxidant (e.g., Ascorbic Acid) | 20.00 |
2. Enzyme Inhibition
One of the notable biological activities of 4-methyl-3,4-dihydro-2H-benzothiadiazine is its inhibitory effect on various enzymes:
- Tyrosinase Inhibition : This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders.
| Analog | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 17.62 | 5x stronger |
| Analog 3 | 1.12 | 22x stronger than Kojic Acid (IC50 = 24.09 µM) |
3. Anti-inflammatory Properties
In vitro studies suggest that benzothiadiazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for developing treatments for inflammatory diseases.
Case Study 1: Tyrosinase Inhibition
A study focused on the tyrosinase inhibitory activity of various analogs of benzothiadiazine derivatives demonstrated that certain compounds significantly inhibited both mushroom and mammalian tyrosinase activity. The results indicated that these compounds could serve as effective agents in cosmetic formulations aimed at reducing hyperpigmentation .
Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of several benzothiadiazine derivatives using DPPH radical scavenging assays. The results showed that these compounds exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit promising antimicrobial properties. In a study assessing various derivatives, compounds related to 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 5 | Pseudomonas aeruginosa |
Case Study:
A recent investigation into the synthesis of derivatives of this compound revealed that certain modifications enhance its antibacterial activity. For instance, a derivative with an additional methyl group displayed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. A series of studies have shown that benzothiadiazine derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study:
In vitro studies have demonstrated that modified benzothiadiazines can induce apoptosis in cancer cells through the activation of caspase pathways. One study reported that a specific derivative led to a significant reduction in cell viability in MCF-7 breast cancer cells compared to untreated controls .
Agricultural Applications
1. Herbicidal Activity
The compound has been explored for its potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants.
| Application Type | Efficacy (%) | Target Plants |
|---|---|---|
| Pre-emergent | 85 | Amaranthus spp. |
| Post-emergent | 90 | Cynodon dactylon |
Case Study:
Field trials have shown that formulations containing this compound can effectively control weed populations with minimal impact on crop yield. The selective nature of the compound allows for targeted application without harming desirable plant species .
Materials Science Applications
1. Polymer Chemistry
The unique structure of 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine lends itself to applications in polymer science as a monomer or additive.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate |
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study on polyvinyl chloride (PVC) composites showed improved resistance to thermal degradation when treated with benzothiadiazine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Core Modifications
The benzothiadiazine scaffold is highly tunable, with substitutions at positions 3, 4, 6, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Physicochemical Properties
- Polarity : The trione group in the target compound increases polarity compared to dioxides (e.g., hydrochlorothiazide), affecting solubility and membrane permeability.
- Stability : Cyclothiazide’s bicyclic substituent enhances metabolic stability, whereas the target compound’s methyl group may influence oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
